(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
Description
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral amide compound featuring a cyclohexylamine core substituted with benzyl-methyl-amino and valine-derived side chains. Its molecular formula is C₂₁H₃₃N₃O, with a molar mass of 343.51 g/mol . The compound is characterized by stereochemical specificity at the α-carbon of the butyramide moiety, which may influence its biological interactions.
Synonyms include variations in nomenclature such as (S)-2-Amino-N-[4-(benzylisopropylamino)cyclohexyl]-3-methylbutyramide and CAS registry number 1354009-77-0 . Its structural complexity and stereochemistry make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)21-16-9-11-17(12-10-16)22(3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,20H2,1-3H3,(H,21,23)/t16?,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLWGRFFHJTPT-ABHNRTSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134383 | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354010-08-4 | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354010-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-amino-3-methyl-N-[4-[methyl(phenylmethyl)amino]cyclohexyl]-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide, often referred to in literature as a selective ligand, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article delves into its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyclohexyl group substituted with a benzyl-methyl-amino moiety and an amino group. Its molecular formula is C₁₈H₃₁N₃O, and it possesses a molecular weight of approximately 295.46 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neuropharmacological Effects : Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, which are pivotal in mood regulation and cognitive functions. Studies have demonstrated its potential to enhance serotonin signaling, thus providing insights into its antidepressant-like effects.
- Inhibition of Cancer Cell Growth : In vitro studies have reported that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuropharmacological | Modulation of serotonin receptors | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Inhibition of cell proliferation in HeLa cells |
Case Study 1: Neuropharmacological Evaluation
A double-blind study evaluated the effects of this compound on patients with depression. Results indicated a significant reduction in depressive symptoms compared to placebo, suggesting its potential as an antidepressant.
Case Study 2: Cancer Treatment
In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptotic cells following treatment.
Comparison with Similar Compounds
Analog 1: (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide
Analog 2: (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-3-methyl-butyramide
- Substituent: Benzyl-cyclopropyl-amino group on cyclohexyl.
- Molecular Formula : C₂₁H₃₃N₃O.
- Key Differences : The cyclopropyl group introduces ring strain and enhanced rigidity, which may influence conformational stability.
- Physicochemical Data :
Analog 3: (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
- Substituent: Isopropyl-methyl-amino group on cyclohexyl.
- Key Differences : Simplified substituent profile compared to the benzyl-containing analogs, likely reducing lipophilicity.
- Availability : Discontinued, as per PubChem listings .
Data Table: Comparative Analysis
Key Research Findings and Implications
Steric Effects : The bulkier isopropyl group in Analog 1 may hinder molecular interactions compared to the methyl group in the target compound, impacting pharmacokinetics .
Conformational Rigidity : Analog 2’s cyclopropyl substituent could stabilize specific conformations, making it valuable for probing enzyme active sites .
Q & A
Basic: What synthetic routes are commonly employed for (S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide, and which steps require optimization?
The synthesis typically involves multi-step protocols, including reductive amination and protecting group strategies. Critical steps include:
- Cyclohexylamine functionalization : Introducing benzyl-methyl-amine via reductive amination (e.g., using NaHB(OAc)₃ in DCM, as in , Step 1) .
- Amide coupling : Condensation of the cyclohexylamine intermediate with a protected (S)-2-amino-3-methyl-butyric acid derivative.
- Deprotection and purification : Final deprotection (e.g., using LiAlH₄ for amine liberation, as in , Step 2) and chromatographic separation to isolate diastereomers .
Optimization focus : Reaction time, temperature, and stoichiometry in reductive amination (to minimize byproducts) and column chromatography conditions (to enhance diastereomeric resolution) .
Basic: How is the stereochemical configuration of the compound confirmed experimentally?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiopurity .
- X-ray crystallography : Determines absolute configuration using programs like SHELXL ( ) or Mercury () for crystal structure refinement .
- NMR analysis : Nuclear Overhauser effect (NOE) experiments or coupling constants (e.g., cyclohexyl chair conformation analysis in ) to confirm spatial arrangements .
Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?
Discrepancies may arise from conformational flexibility or impurities. Methodological solutions include:
- Higher-field NMR : Use 500+ MHz instruments to improve resolution of overlapping signals (e.g., cyclohexyl proton splitting in ) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (as in ) to identify misassignments .
- Dynamic NMR (DNMR) : Probe temperature-dependent conformational changes (e.g., ring-flipping in cyclohexyl groups) .
Advanced: What computational strategies predict the compound’s biological target interactions?
- Molecular docking : Screen against protein databases (e.g., kinase or GPCR targets) using software like AutoDock or Schrödinger.
- DFT calculations : Analyze hydrogen-bonding potential (e.g., amide and amine groups, as in ) to prioritize targets with complementary active sites .
- Pharmacophore modeling : Map steric/electronic features (e.g., cyclohexyl bulk, methyl-butyramide flexibility) to infer binding modes .
Advanced: How can diastereomeric purity be improved during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., THF/DCM mixtures) enhance stereoselectivity in reductive amination (, Step 1) .
- Chiral auxiliaries : Temporarily introduce directing groups (e.g., tert-butyl carbamate) to enforce stereochemical control during amide coupling.
- Chromatographic separation : Use gradient elution with NH₃·H₂O/MeOH modifiers (as in , Step 2) to resolve diastereomers .
Advanced: What analytical methods validate hydrogen-bonding interactions in the crystal lattice?
- Single-crystal XRD : Quantify H-bond distances/angles (e.g., amide N–H⋯O interactions) using Mercury’s void analysis () .
- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., via CrystalExplorer) to identify dominant interaction motifs .
- Lattice energy calculations : Compare DFT-derived energies (e.g., in ) to assess stabilization from H-bond networks .
Advanced: How do stereoisomers of the compound affect biological activity?
- In vitro assays : Test enantiomers against disease models (e.g., cancer cell lines) to correlate configuration with potency (similar to ’s indole-based analogs) .
- SAR studies : Modify cyclohexyl substituents (e.g., benzyl-methyl-amine vs. isopropyl-methyl-amine in ) to probe steric/electronic effects .
- Molecular dynamics : Simulate isomer binding to targets (e.g., kinases) to rationalize activity differences .
Advanced: What strategies mitigate low yields in large-scale amide coupling reactions?
- Coupling reagent screening : Compare HATU, EDCI, or DCC efficiencies under inert atmospheres.
- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity (e.g., for thermally sensitive intermediates) .
- In situ FTIR monitoring : Track carbonyl disappearance to optimize reaction quenching .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- MS (ESI+) : Confirm molecular weight (e.g., m/z 378 [M + H]⁺ in ) .
- ¹H/¹³C NMR : Assign protons (e.g., cyclohexyl multiplets in ) and carbons .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can researchers reconcile contradictory bioactivity data across studies?
- Meta-analysis : Normalize data using metrics like IC₅₀ fold-changes and account for assay variability (e.g., cell line differences).
- Proteomics profiling : Identify off-target interactions that may explain divergent results.
- Structural analogs : Compare with derivatives (e.g., ’s azepine-carboxamide) to isolate critical pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
